1,3-Dioleoyl-2-palmitoylglycerol (OPO, CAS: 1716-07-0) is a highly structured triacylglycerol (TAG) characterized by palmitic acid esterified at the specific sn-2 position of the glycerol backbone, flanked by oleic acid at the sn-1 and sn-3 positions. This regiospecific architecture mimics the primary lipid structure found in human breast milk fat. In industrial procurement, OPO is prioritized as a premium functional lipid for nutritional formulations, offering distinct physiological and physicochemical advantages over generic, unstructured vegetable oil blends. Its specific structural configuration fundamentally alters its interaction with pancreatic lipases, changing its downstream thermal behavior, solubility, and bioavailability profile [1].
Substituting OPO with generic palm oil fractions or physically blended unstructured lipids—which predominantly contain 1,3-dipalmitoyl-2-oleoylglycerol (POP)—results in fundamental failures during digestion and absorption. Pancreatic lipases exhibit strict sn-1,3 regiospecificity; when acting on POP, they cleave the terminal palmitic acids, releasing them as free long-chain saturated fatty acids. In the aqueous environment of the infant gut, these free palmitic acids rapidly bind with dietary calcium to form insoluble calcium soaps. This saponification not only drastically reduces the bioavailability of both essential fats and calcium but also causes severe physical product failures, such as hard stools and gastrointestinal distress. Procuring pure OPO ensures that lipolysis yields highly absorbable 2-monopalmitin and free oleic acid, entirely bypassing the calcium soap formation pathway [1].
The regiospecific positioning of palmitic acid in OPO significantly enhances its lipolytic efficiency compared to its structural isomer, POP. In standardized in vitro digestion models, OPO-rich lipids demonstrate rapid and near-complete hydrolysis by pancreatic lipases. Quantitative analysis shows that at 120 minutes of digestion, OPO-rich lipids achieve a fatty acid release rate of 92.6%. In contrast, POP-rich and PPO-rich lipids exhibit significantly lower digestibility, releasing only 87.2% or less of their fatty acids under identical conditions [1]. This difference is driven by the steric hindrance and specific enzymatic affinity for the sn-1,3 oleoyl groups in OPO.
| Evidence Dimension | In vitro digestion degree (Fatty acid release at 120 min) |
| Target Compound Data | 92.6% fatty acid release |
| Comparator Or Baseline | POP/PPO-rich lipid baseline (≤87.2% fatty acid release) |
| Quantified Difference | >5.4% absolute increase in total fatty acid bioavailability |
| Conditions | In vitro pancreatic lipase digestion model at 120 minutes |
Higher enzymatic digestibility ensures maximum caloric and lipid bioavailability in nutritional formulations, justifying the selection of structured OPO over generic palm oil fractions.
The primary procurement driver for OPO is its ability to prevent the formation of insoluble calcium soaps in the gastrointestinal tract. Clinical and in vivo models consistently demonstrate that feeding formulas rich in sn-2 palmitate (OPO) drastically reduces the excretion of saponified fats. When compared to standard formulas based on unstructured vegetable oils (high in sn-1/3 palmitate), OPO formulations yield significantly lower stool calcium concentrations. This indicates that calcium remains bioavailable for bone mineralization rather than being trapped in lipid complexes [1]. The reduction in calcium soap formation directly correlates with improved stool consistency and enhanced mineral uptake.
| Evidence Dimension | Fecal calcium excretion (proxy for calcium soap formation) |
| Target Compound Data | Significantly reduced stool calcium concentration |
| Comparator Or Baseline | Standard vegetable oil formula (High fecal calcium loss via saponification) |
| Quantified Difference | Substantial reduction in insoluble calcium soap formation |
| Conditions | In vivo digestion and clinical infant feeding trials |
Preventing calcium saponification is a critical quality parameter for infant formula, directly translating to improved bone mineralization and consumer acceptance.
The regiospecificity of OPO also dictates its macroscopic physical properties, which are critical for industrial handling and formulation. OPO exhibits a significantly lower melting point (approximately 19 °C) compared to its isomer POP, which melts at approximately 35 °C to 37 °C [1]. This substantial thermal differential means that OPO remains liquid at room temperature, facilitating easier pumping, liquid-phase blending, and homogenization during the manufacturing of liquid nutritional products. Furthermore, the lower melting point prevents the premature crystallization of fats within the emulsion, ensuring enhanced physical stability and shelf-life of the final formulated product compared to solid palm stearin fractions.
| Evidence Dimension | Melting Point |
| Target Compound Data | ~19 °C |
| Comparator Or Baseline | POP (~35 °C) |
| Quantified Difference | ~16 °C reduction in melting point |
| Conditions | Differential scanning calorimetry (DSC) of pure lipid fractions |
The lower melting point of OPO ensures better solubility, easier liquid-phase blending, and superior emulsion stability at processing temperatures without requiring excessive heating.
OPO is the definitive choice for human milk fat substitute (HMFS) formulations. Its ability to yield 2-monopalmitin upon digestion prevents calcium soap formation, making it essential for premium formulas designed to improve calcium absorption, bone mineralization, and infant gastrointestinal comfort [1].
For patients with compromised lipid digestion or malabsorption issues, OPO provides a highly bioavailable source of dense calories. Its rapid lipolysis and high fatty acid release rate ensure efficient energy uptake without exacerbating gastrointestinal distress [2].
The favorable thermal profile of OPO, specifically its low melting point (~19 °C), makes it an excellent structural lipid for developing stable, liquid-phase emulsions and nanocarriers. It prevents unwanted crystallization that can destabilize complex delivery systems during storage and processing [3].